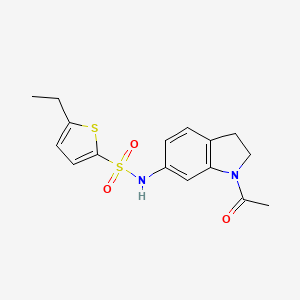

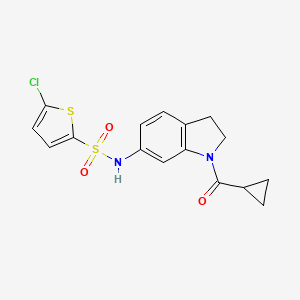

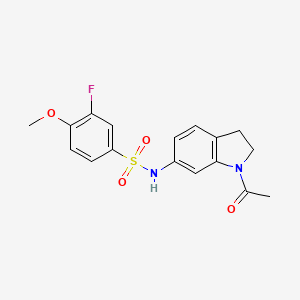

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide (ETSA) is a synthetic compound that has a wide range of applications in scientific research. It has been used in various studies to investigate the mechanisms of action and biochemical and physiological effects of various compounds. ETSA has been found to be a useful tool for studying the effects of various compounds on cells, as well as providing insight into the molecular mechanisms of action of compounds.

科学研究应用

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on cells, as well as providing insight into the molecular mechanisms of action of compounds. This compound has also been used to study the mechanisms of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, this compound has been used to study the effects of various compounds on the human body, as well as to study the effects of various compounds on the environment.

作用机制

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it’s plausible that it could interact with various enzymes or receptors, potentially altering their function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide (F5099-0778) are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound (F5099-0778) are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound (F5099-0778) interacts with its target and carries out its function .

实验室实验的优点和局限性

The main advantage of using N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide in lab experiments is that it is relatively easy to synthesize and purify, and it is also relatively inexpensive. Additionally, this compound can be used to study a variety of biochemical and physiological effects, as well as providing insight into the molecular mechanisms of action of various compounds. However, there are some limitations to using this compound in lab experiments, such as the fact that it is not as stable as other compounds, and it can be difficult to control the concentration of this compound in the experiment.

未来方向

There are a number of potential future directions for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide research. One potential direction is to investigate the effects of this compound on various diseases, such as cancer and diabetes. Additionally, further research could be done to investigate the effects of this compound on the environment, as well as to investigate the effects of this compound on the human body. Furthermore, further research could be done to investigate the effects of this compound on the development of new drugs, as well as to investigate the effects of this compound on the development of new medical treatments. Finally, further research could be done to investigate the effects of this compound on the development of new technologies, such as nanotechnology.

合成方法

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide can be synthesized using a variety of methods. One method involves the reaction of 5-ethylthiophene-2-sulfonamide with 1-acetyl-2,3-dihydro-1H-indol-6-yl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound, which can then be purified using a variety of techniques.

生化分析

Biochemical Properties

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the binding of peptide YY to the neuropeptide Y Y2 receptor in human and rat cells . This interaction is crucial as it affects the signaling pathways mediated by the neuropeptide Y Y2 receptor, which is involved in various physiological processes such as appetite regulation and anxiety.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the peptide YY-stimulated guanosine 5’-O-(3-thio)triphosphate binding in cells, which is a critical step in the signaling pathway of the neuropeptide Y Y2 receptor . This inhibition can lead to changes in gene expression and cellular metabolism, affecting the overall function of the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It acts as an antagonist of the neuropeptide Y Y2 receptor by inhibiting the binding of peptide YY . This inhibition prevents the activation of the receptor and subsequent downstream signaling events. Additionally, it has been shown to penetrate the brain and occupy Y2 receptor binding sites, further demonstrating its mechanism of action at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that after intraperitoneal administration in rats, the compound penetrates the brain and occupies Y2 receptor binding sites within 30 minutes . The stability and degradation of the compound over time can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to sustained inhibition of the neuropeptide Y Y2 receptor, affecting various physiological processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the neuropeptide Y Y2 receptor without causing significant adverse effects . At higher doses, it may lead to toxic effects, such as convulsions, as observed in studies involving the administration of the compound along with pentylenetetrazol . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized in the liver, where it undergoes various biochemical transformations . These metabolic processes can influence the compound’s bioavailability and efficacy, affecting its overall pharmacological profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various tissues, including the brain . It interacts with transporters and binding proteins that facilitate its movement within the body. The localization and accumulation of the compound in specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, it may localize to the endoplasmic reticulum or mitochondria, influencing various cellular processes. The targeting signals and post-translational modifications of the compound play a role in its subcellular localization and activity.

属性

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-3-14-6-7-16(22-14)23(20,21)17-13-5-4-12-8-9-18(11(2)19)15(12)10-13/h4-7,10,17H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLLBGPPKOHEDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide](/img/structure/B6536564.png)

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-2-sulfonamide](/img/structure/B6536573.png)

![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)